molecular formula C6H3ClN2O B1591579 4-Chlorofuro[3,2-d]pyrimidine CAS No. 655255-09-7

4-Chlorofuro[3,2-d]pyrimidine

Cat. No. B1591579
CAS RN: 655255-09-7
M. Wt: 154.55 g/mol
InChI Key: OVOINUKCVYVMEF-UHFFFAOYSA-N
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Description

4-Chlorofuro[3,2-d]pyrimidine, also known as 4-CFPD, is an important building block for the synthesis of a variety of biologically active molecules. It is a heterocyclic compound with a five-membered ring structure, consisting of four carbon atoms, one nitrogen atom, and one chlorine atom. 4-CFPD has been widely studied for its potential applications in medicinal chemistry, including as an anti-tumor, anti-inflammatory, and antimicrobial agent.

Scientific Research Applications

Chemical Reactivity and Equilibrium Studies

4-Chlorofuro[3,2-d]pyrimidine derivatives are used in chemical studies exploring azide/tetrazole equilibrium. These compounds, through their transformation and reactions, offer insights into the dynamics of such equilibria in different solvents and temperatures. This contributes significantly to the understanding of solvent effects on chemical equilibria and thermodynamics (Sirakanyan et al., 2016).

Development of Pharmaceutical Compounds

The derivatives of this compound have been used in the synthesis of various pharmaceutical compounds. For instance, they play a role in the creation of benzofuro[3,2-d]pyrimidine derivatives, which are important in pharmaceutical syntheses for various applications such as antibacterial agents (Xu Wei-ming, 2010). Similarly, these derivatives are involved in the synthesis of potential anticancer agents, demonstrating the compound's significance in drug development (Tang et al., 2022).

Exploring Molecular Interactions and Structures

The structure and molecular interactions of this compound derivatives are also a subject of research. Studies involving crystallography and molecular modeling provide valuable information on the structural characteristics of these compounds, which is crucial for their application in various fields, including material science and pharmaceuticals (Zhang et al., 2009).

Innovative Synthetic Approaches

Research into this compound derivatives has led to the development of innovative synthetic methods and strategies. These include novel reactions and synthesis techniques that enhance the efficiency and effectiveness of producing complex chemical compounds. Such advancements contribute to the broader field of synthetic chemistry and pharmaceutical manufacturing (Vincetti et al., 2019).

properties

IUPAC Name

4-chlorofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOINUKCVYVMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591807
Record name 4-Chlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

655255-09-7
Record name 4-Chlorofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorofuro[3,2-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Furo[3,2-d]pyrimidin-4(3H)-one (Intermediate 83) (1.49 g) and phosphorus oxychloride (15 mL) were heated to 120° C. for 45 minutes, cooled to ambient temperature, and evaporated under high vacuum. The residue was added to 50% saturated sodium carbonate (100 mL) and extracted into DCM (3×100 mL). The combined organics were dried and the solvent removed to afford the title compound as an orange solid (1.32 g, 78%);
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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